
GSK329
Descripción
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra confirm the presence of:
Mass Spectrometry (MS)
High-resolution ESI-MS shows a pseudomolecular ion [M+H]⁺ at m/z 473.25 , consistent with the molecular formula. Fragmentation patterns include losses of Cl (35/37 Da) and CF₃ (69 Da).
Infrared (IR) Spectroscopy
While explicit IR data are unavailable in the provided sources, characteristic urea C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) are expected.
Physicochemical Properties (Solubility, Stability, LogP)
Property | Value | Source Citation |
---|---|---|
Solubility in DMSO | 100 mM | |
Solubility in Ethanol | 20 mM | |
LogP (Partition Coefficient) | 5.1 | |
Stability | Stable at -20°C for >2 years | |
Melting Point | Not reported | — |
This compound exhibits moderate lipophilicity (LogP 5.1), aligning with its diarylurea structure. It remains stable under refrigerated conditions but degrades upon prolonged exposure to light or moisture. The compound’s topological polar surface area (TPSA) is 88.2 Ų, suggesting limited blood-brain barrier permeability.
Propiedades
Número CAS |
1268490-12-5 |
---|---|
Fórmula molecular |
C19H14Cl2F3N5O2 |
Peso molecular |
472.24 |
Nombre IUPAC |
N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea |
InChI |
InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28) |
Clave InChI |
XGLACLHGLLARQG-UHFFFAOYSA-N |
SMILES |
O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK329; GSK-329; GSK 329; |
Origen del producto |
United States |
Métodos De Preparación
Formation of the Pyrimidine Intermediate
The first step involves synthesizing 6-methylamino-4-pyrimidinol, a key intermediate. This compound is typically prepared via nucleophilic substitution of 4,6-dichloropyrimidine with methylamine under controlled alkaline conditions (pH 9–10) at 60–80°C. The reaction proceeds via an SNAr mechanism, where the chloride at the 6-position is displaced by methylamine, yielding the monosubstituted product.
Reaction Conditions
Parameter | Specification |
---|---|
Reagents | 4,6-Dichloropyrimidine, Methylamine |
Solvent | Ethanol/Water (3:1) |
Temperature | 70°C |
Reaction Time | 12–16 hours |
Yield | 85–90% |
Coupling of Aromatic Moieties
The pyrimidine intermediate is subsequently reacted with 3,5-dichloro-4-aminophenol to form a phenoxy-pyrimidine derivative. This step employs a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the nucleophilic substitution of the hydroxyl group.
Reaction Conditions
Parameter | Specification |
---|---|
Reagents | 6-Methylamino-4-pyrimidinol, 3,5-Dichloro-4-aminophenol, DEAD, PPh₃ |
Solvent | Tetrahydrofuran (THF) |
Temperature | 0°C → Room Temperature |
Reaction Time | 4–6 hours |
Yield | 75–80% |
Urea Formation via Isocyanate Coupling
The final step involves reacting the phenoxy-pyrimidine intermediate with 3-trifluoromethylphenyl isocyanate to form the diarylurea backbone. This reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
Reaction Conditions
Parameter | Specification |
---|---|
Reagents | Phenoxy-pyrimidine Intermediate, 3-Trifluoromethylphenyl Isocyanate |
Solvent | Dichloromethane (DCM) |
Temperature | 0°C → 25°C |
Reaction Time | 2–4 hours |
Yield | 70–75% |
Optimization of Industrial-Scale Production
Industrial synthesis of this compound prioritizes yield, purity, and cost-effectiveness. Key optimizations include:
Solvent Selection and Recycling
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the Mitsunobu reaction improves sustainability, as 2-MeTHF is derived from renewable resources and exhibits higher boiling points, facilitating solvent recovery.
Catalytic Efficiency
Employing polymer-supported triphenylphosphine (PS-PPh₃) in the Mitsunobu reaction reduces purification complexity and enables catalyst recycling, enhancing atom economy.
Process Analytical Technology (PAT)
Real-time monitoring via inline Fourier-transform infrared (FTIR) spectroscopy ensures precise control of isocyanate coupling, minimizing side products such as biuret derivatives.
Analytical Characterization and Quality Control
Rigorous analytical methods validate the identity and purity of this compound:
Spectroscopic Analysis
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 472.240 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄Cl₂F₃N₅O₂.
Comparative Analysis with Related Compounds
This compound’s synthesis shares similarities with sorafenib but diverges in selectivity-enhancing modifications:
Parameter | This compound | Sorafenib |
---|---|---|
Core Structure | Diarylurea | Diarylurea |
Key Substituents | 3-Trifluoromethylphenyl, Pyrimidine | 4-Chloro-3-trifluoromethylphenyl |
Kinase Selectivity | TNNI3K-specific | Multi-kinase |
Synthetic Yield | 70–75% | 60–65% |
Análisis De Reacciones Químicas
Types of Reactions: GSK329 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
GSK329 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cardiac cells and its potential to protect against cardiac injury.
Medicine: Explored as a potential therapeutic agent for treating cardiac diseases, particularly those involving ischemia/reperfusion injury.
Industry: Utilized in the development of new cardioprotective drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
GSK329 exerts its effects by inhibiting the activity of cardiac troponin I-interacting kinase (TNNI3K). This inhibition reduces oxidative stress, limits injury, and prevents adverse remodeling in the ischemic heart. The molecular targets include TNNI3K, and the pathways involved are related to oxidative stress and cardiac remodeling .
Comparación Con Compuestos Similares
Comparison with GSK854
Potency and Selectivity :
- GSK329 : IC₅₀ = 10 nM; moderate selectivity (40-fold over VEGFR2, 80-fold over p38α, >200-fold over B-Raf) .
- GSK854 : IC₅₀ < 10 nM; higher selectivity than this compound, though exact fold values are unspecified .
In Vivo Efficacy :
Both compounds reduce infarct size post-I/R in mice. However, GSK854 shows superior long-term benefits:
- At 6 weeks, GSK854 significantly attenuates ventricular remodeling, reduces wall thickness, and mitigates fibrosis, suggesting utility in heart failure progression .
- This compound’s long-term effects are less documented, though acute cardioprotection is robust .
Structural Basis :
Both are diaryl urea derivatives, but GSK854’s structural modifications likely enhance kinase domain binding and off-target avoidance .
Comparison with GSK114
- GSK114 : A TNNI3K inhibitor with 40-fold selectivity over other kinases, though potency data are unspecified .
- Unlike this compound, GSK114’s efficacy in preclinical models remains underexplored, limiting direct comparison .
Comparison with Compound 6O
- Compound 6O : Derived from a series of 35 GSK854-based inhibitors, it exhibits potent cardioprotection in vitro and in vivo .
- While this compound and GSK854 are well-characterized, 6O represents a next-generation candidate with optimized pharmacokinetics, though detailed data are pending .
Selectivity Profiles Against Off-Target Kinases
This compound’s selectivity is benchmarked against key kinases:
Kinase | Selectivity (Fold Over TNNI3K) |
---|---|
VEGFR2 | 40 |
p38α | 80 |
B-Raf | >200 |
Data from Patterson et al. (2021) .
In contrast, GSK854’s higher selectivity suggests broader therapeutic margins, though exact profiles are unpublished .
Discrepancies in Target Annotation
A single study () references this compound as a TLR2 agonist in human umbilical vein endothelial cells (HUVECs). This conflicts with its well-established role as a TNNI3K inhibitor . Potential explanations include:
- Nomenclature Error: Mislabeling of GSK3277329 (a TLR2 agonist in ) as this compound.
- Off-Target Activity : Unreported polypharmacology of this compound.
Further validation is required, but current consensus prioritizes TNNI3K as its primary target .
Data Tables
Table 1: Key Pharmacological Parameters
Compound | IC₅₀ (nM) | Selectivity (Fold) | Long-Term Efficacy |
---|---|---|---|
This compound | 10 | Moderate | Limited data |
GSK854 | <10 | High | Significant |
GSK114 | N/A | 40 | Undocumented |
Table 2: Kinase Selectivity of this compound
Kinase | Selectivity | Clinical Relevance |
---|---|---|
VEGFR2 | 40-fold | Avoidance of angiogenic side effects |
p38α | 80-fold | Reduced inflammatory toxicity |
B-Raf | >200-fold | Lower risk of oncogenic signaling |
Q & A
Q. What is the molecular target of GSK329, and how does its inhibition contribute to cardioprotection?
this compound selectively inhibits TNNI3K (Troponin-I-Interacting Kinase), a kinase implicated in cardiac stress responses. Inhibition of TNNI3K reduces oxidative stress and adverse remodeling in ischemic heart models by modulating p38 MAPK signaling and intracellular calcium dynamics . To validate target engagement, researchers should employ kinase selectivity profiling (e.g., competitive binding assays) and functional assays measuring downstream biomarkers like phosphorylated p38 MAPK via Western blot .
Q. Which experimental models are most appropriate for studying this compound's cardioprotective effects?
Preclinical studies commonly use murine ischemia-reperfusion (I/R) injury models to evaluate this compound. Key metrics include infarct size quantification (via triphenyltetrazolium chloride staining), risk-area assessment, and hemodynamic measurements (e.g., left ventricular ejection fraction) . For mechanistic insights, primary cardiomyocyte cultures subjected to hypoxia-reoxygenation can assess calcium handling (e.g., fluorescent indicators like Fluo-4) and apoptosis markers (e.g., TUNEL assays) .
Q. What are the structural features of this compound that influence its potency and selectivity?
this compound (C₁₉H₁₄Cl₂F₃N₅O₂) contains a dichlorophenylurea core linked to a trifluoromethylphenyl group and a pyrimidinyloxy moiety. The chlorine atoms enhance binding affinity to TNNI3K’s hydrophobic pocket, while the pyrimidine scaffold contributes to kinase selectivity. Computational docking studies and comparative structure-activity relationship (SAR) analyses with analogs like GSK854 can elucidate critical interactions .
Advanced Research Questions
Q. How can researchers optimize dosing protocols for this compound in ischemia-reperfusion injury models?
Dose optimization requires pharmacokinetic/pharmacodynamic (PK/PD) modeling, including plasma half-life determination (via LC-MS/MS) and tissue distribution studies. For I/R models, pre-treatment (e.g., 30 minutes pre-ischemia) and post-conditioning regimens should be compared. Dose-response curves (e.g., 0.1–10 mg/kg) must correlate infarct size reduction with target occupancy, validated by ex vivo kinase activity assays .
Q. What methodologies are recommended for resolving contradictory data on this compound’s selectivity across kinase panels?
Discrepancies in kinase selectivity may arise from assay conditions (e.g., ATP concentrations) or off-target effects. Researchers should:
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism in cardiac remodeling?
Integrate transcriptomics (RNA-seq of myocardial tissue), proteomics (LC-MS/MS for phosphorylated proteins), and metabolomics (NMR-based metabolite profiling) to map signaling networks. For example, pathway enrichment analysis can identify TNNI3K-dependent regulators of fibrosis (e.g., TGF-β) and apoptosis (e.g., Bcl-2 family proteins) .
Q. What statistical methods are critical for analyzing time-series data on this compound’s effects on calcium transients?
Employ mixed-effects models to account for intra-subject variability in calcium flux measurements. For longitudinal data (e.g., calcium spikes post-treatment), use repeated-measures ANOVA or non-linear regression to model dose- and time-dependent effects. Pairwise comparisons should apply Bonferroni correction to minimize Type I errors .
Methodological Considerations
Q. How should researchers design controls to isolate this compound-specific effects in kinase activity assays?
- Include positive controls (e.g., staurosporine for broad kinase inhibition) and negative controls (vehicle-only treatment).
- Use genetic controls (TNNI3K-deficient cells) to distinguish on-target vs. off-target effects.
- Validate assay robustness with Z’-factor calculations to ensure signal-to-noise ratios >0.5 .
Q. What are best practices for replicating this compound’s cardioprotective outcomes across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.